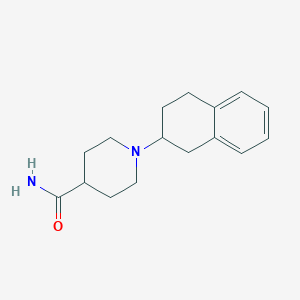
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide, also known as TAN-67, is a synthetic compound that has been extensively researched for its potential use in the treatment of addiction and pain. TAN-67 is a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. This receptor is involved in the regulation of pain, mood, and addiction, making TAN-67 a promising candidate for the development of new treatments for these conditions.
Mécanisme D'action
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. Activation of this receptor can produce a variety of effects, including analgesia, sedation, and dysphoria. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has a high affinity for the kappa opioid receptor, which allows it to produce potent effects at low doses.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the body. It has been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce the rewarding effects of drugs of abuse. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This activation can lead to increased levels of stress hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the kappa opioid receptor, which allows for potent effects at low doses. However, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that requires specialized knowledge and equipment for its synthesis and handling. Additionally, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for addiction and pain based on the kappa opioid receptor system. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide may also be useful in the study of the neurobiology of addiction and pain. Further studies are needed to fully understand the safety and efficacy of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in humans, as well as its potential for use in clinical settings.
Méthodes De Synthèse
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydronaphthalene with piperidinecarboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is complex and requires specialized knowledge and equipment.
Applications De Recherche Scientifique
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for addiction and pain. In animal studies, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease withdrawal symptoms in opioid-dependent animals. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has also been shown to have analgesic effects in animal models of pain.
Propriétés
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dimethylphenyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6059586.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![N-{2-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-(4-methylphenyl)propanamide](/img/structure/B6059601.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B6059610.png)
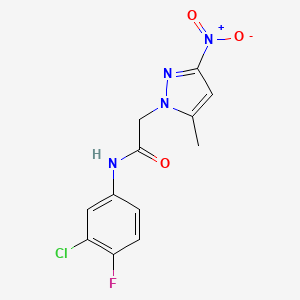
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B6059627.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
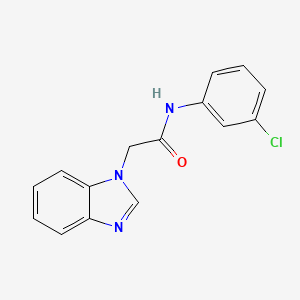
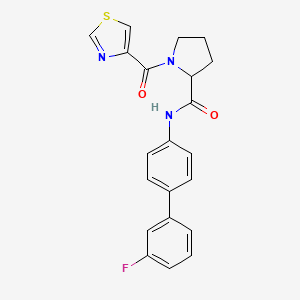
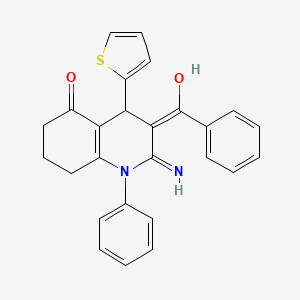
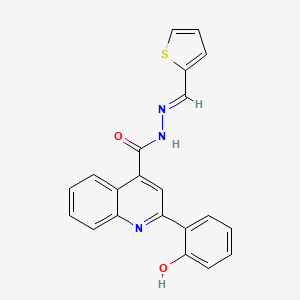
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)